molecular formula C14H16O3 B8624815 4-(3,3-Dimethylbut-1-yn-1-yl)-2-methoxybenzoic acid

4-(3,3-Dimethylbut-1-yn-1-yl)-2-methoxybenzoic acid

Cat. No.: B8624815
M. Wt: 232.27 g/mol
InChI Key: UBVNWLOEWDTNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Dimethylbut-1-yn-1-yl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-(3,3-dimethylbut-1-ynyl)-2-methoxybenzoic acid

InChI

InChI=1S/C14H16O3/c1-14(2,3)8-7-10-5-6-11(13(15)16)12(9-10)17-4/h5-6,9H,1-4H3,(H,15,16)

InChI Key

UBVNWLOEWDTNME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(C=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-methoxy-4-(3,3-dimethylbut-1-ynyl)benzoate (1.10 g, 0.00447 mol), MeOH (20 mL), and 2N aqueous NaOH solution (5 mL) was stirred at 65° C. overnight. After allowing to cool, the mixture was concentrated under vacuum. The residue was treated with water, and extracted with hexane. The aqueous layer was acidified with 1N HCl to pH 2-3, and extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine, dried (Na2O4), filtered and concentrated under vacuum to give the product (870 mg, 84%) as a white solid. LC-MS: 3.22 min, 233.4 (M+1).
Name
methyl 2-methoxy-4-(3,3-dimethylbut-1-ynyl)benzoate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.